molecular formula C18H15N3O3 B6510247 N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-86-0

N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B6510247
CAS RN: 877649-86-0
M. Wt: 321.3 g/mol
InChI Key: DUHUPBNOFWFZEW-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Synthesis Analysis

The synthesis of pyrimidines has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . Another method for the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, the class of compounds to which our compound belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial and Antiviral Activities

Pyrimidines have been found to exhibit antibacterial and antiviral properties . This makes them potential candidates for the development of new drugs to combat bacterial and viral infections.

Antifungal and Antituberculosis Effects

In addition to their antibacterial and antiviral properties, pyrimidines also show antifungal and antituberculosis effects . This suggests that they could be used in the treatment of fungal infections and tuberculosis.

Cancer Treatment

Pyrimidines have been found to inhibit the growth of certain cancer cell lines . For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Inhibition of Tumor Necrosis Factor-α (TNF-α)

Synthesis and TNF-α-inhibitory activity of several N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas were reported. Most of the synthesized derivatives exhibited potent inhibitory effects versus the LPS-activated TNF-α generation . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

properties

IUPAC Name

N-(3-acetylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-6-7-16-19-9-15(18(24)21(16)10-11)17(23)20-14-5-3-4-13(8-14)12(2)22/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHUPBNOFWFZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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